Carbonic Anhydrase IX Inhibitory Potency of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic Acid
A self‑contained research brief on the dedicated CAS‑1354968‑74‑3 product page reports that 3‑(4‑bromo‑5‑sulfamoylthiophen‑2‑yl)prop‑2‑enoic acid exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), with an IC₅₀ value in the nanomolar range [1]. CA IX is a well‑validated target overexpressed in hypoxic tumor microenvironments. For the closest saturated analog, 3‑(4‑bromo‑5‑sulfamoylthiophen‑2‑yl)propanoic acid (CAS 1354953‑04‑0), no CA IX inhibition data was found in the same source, indicating that comparative quantitative data is currently unavailable [2].
| Evidence Dimension | Inhibitory potency against carbonic anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | IC₅₀ reported as nanomolar range (exact value unspecified) [1] |
| Comparator Or Baseline | 3‑(4‑Bromo‑5‑sulfamoylthiophen‑2‑yl)propanoic acid: no CA IX data reported [2] |
| Quantified Difference | Qualitative superiority claimed; quantitative comparison impossible due to missing comparator data |
| Conditions | In vitro enzyme inhibition assay (further experimental details not provided in the source) [1] |
Why This Matters
For procurement in oncology‑oriented CA IX programs, the presence of any nanomolar‑range CA IX inhibition data—even if not fully detailed—provides a rationale for selecting the target compound over the propanoic acid analog, which currently lacks any reported activity against this cancer‑relevant isoform.
- [1] Kuujia.com. Cas no 1354968-74-3 (3-(4-bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid). Research brief segment describing CA IX inhibition. View Source
- [2] Kuujia.com. Cas no 1354953-04-0 (3-(4-bromo-5-sulfamoylthiophen-2-yl)propanoic acid). Product page. View Source
